molecular formula C24H27FN2O3S B2484782 3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4(1H)-one CAS No. 892766-64-2

3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4(1H)-one

Cat. No. B2484782
CAS RN: 892766-64-2
M. Wt: 442.55
InChI Key: PLHMQIAPLUBKOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves annulation reactions, where smaller molecules are combined to form the complex quinoline structure. A relevant synthesis approach is the [3+1+1+1] annulation involving arylamines, arylaldehydes, and dimethyl sulfoxide (DMSO) to the pyridine structure in quinolines, utilizing DMSO as a nonadjacent dual-methine synthon. This method provides a straightforward approach for synthesizing 3-arylquinolines from readily available substrates in useful yields. The process is notable for its simplicity and efficiency, leveraging the unique properties of DMSO as a reagent (Yang et al., 2022).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including the target compound, is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This core structure is modified by various substituents, such as the dimethylphenyl sulfonyl and pyrrolidinyl groups, which influence the molecule's reactivity and physical properties. Molecular modeling and crystal structure analysis play a crucial role in understanding these compounds' three-dimensional configurations and the effects of different substituents on their overall structure.

Chemical Reactions and Properties

Quinoline derivatives undergo a wide range of chemical reactions, including halosulfonylation, cycloaddition, and bromination. These reactions are pivotal for further modifying the quinoline core, introducing new functional groups, and altering the molecule's chemical properties. For instance, the cascade halosulfonylation of 1,7-enynes offers a method for synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones, showcasing the versatility of quinoline compounds in organic synthesis (Zhu et al., 2016).

Scientific Research Applications

Synthesis and Catalysis

Research into the synthesis of hexahydroquinolines using novel ionic liquids demonstrates the utility of sulfonyl-functionalized catalysts in facilitating multi-component condensation reactions. These catalysts offer efficient, homogeneous, and reusable options for synthesizing complex organic compounds under solvent-free conditions, which could be relevant to the synthesis or functionalization of the specified compound (Khazaei et al., 2013).

Molecular Structure Analysis

Studies on derivatives of 4-fluoro-5-sulfonylisoquinoline provide insights into the molecular conformations and interactions of similar sulfonyl-containing compounds. Such structural analyses can inform the design of molecules with desired physical and chemical properties, potentially including the compound (Ohba et al., 2012).

Photooxidation and Photocatalysis

Research on the photooxidation of sulfides into sulfoxides using iridium(III) complexes highlights the potential of fluoro- and sulfonyl-substituted compounds in photocatalytic applications. These findings suggest avenues for employing similar compounds in selective oxidation reactions, which could be relevant for environmental or synthetic applications (Li and Ye, 2019).

Luminescent Materials

The development of iridium(III) complexes for data security protection, leveraging their emission properties, points to the potential use of sulfonyl- and fluoro-substituted compounds in creating advanced luminescent materials. Such materials could find applications in security, signaling, and optical devices (Song et al., 2016).

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-4-9-27-15-23(31(29,30)18-8-7-16(2)17(3)12-18)24(28)19-13-20(25)22(14-21(19)27)26-10-5-6-11-26/h7-8,12-15H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHMQIAPLUBKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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